molecular formula C10H9F2NO B2836250 N-[(3,4-difluorophenyl)methyl]prop-2-enamide CAS No. 944819-32-3

N-[(3,4-difluorophenyl)methyl]prop-2-enamide

Cat. No.: B2836250
CAS No.: 944819-32-3
M. Wt: 197.185
InChI Key: HAMGISLLMSGNET-UHFFFAOYSA-N
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Description

N-[(3,4-difluorophenyl)methyl]prop-2-enamide is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-difluorophenyl)methyl]prop-2-enamide typically involves the reaction of 3,4-difluorobenzylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-difluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction could produce difluorophenyl amines.

Scientific Research Applications

N-[(3,4-difluorophenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: Used in the development of new materials or as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)prop-2-enamide: A closely related compound with similar structural features.

    N-(3,4-difluorophenyl)methylamine: Another related compound with a different functional group.

    3,4-difluorobenzylamine: A precursor in the synthesis of N-[(3,4-difluorophenyl)methyl]prop-2-enamide.

Uniqueness

This compound is unique due to the presence of both the difluorophenyl group and the prop-2-enamide moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-3-4-8(11)9(12)5-7/h2-5H,1,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMGISLLMSGNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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